2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane
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Overview
Description
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane is an organogermanium compound with a unique structure that includes a dioxagerminane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol and acetone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxagerminane ring .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include germanium dioxide, substituted dioxagerminane derivatives, and reduced germanium compounds .
Scientific Research Applications
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. It can also participate in electron transfer processes, influencing redox reactions and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid:
Dimethoxypropane: 2,2-Dimethoxypropane is another related compound, used primarily as a reagent in organic synthesis.
Uniqueness
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane is unique due to the presence of the germanium atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. This uniqueness makes it valuable in specialized applications where germanium’s properties are advantageous .
Properties
CAS No. |
89038-77-7 |
---|---|
Molecular Formula |
C7H16GeO4 |
Molecular Weight |
236.83 g/mol |
IUPAC Name |
2,2-dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C7H16GeO4/c1-6-5-7(2)12-8(9-3,10-4)11-6/h6-7H,5H2,1-4H3 |
InChI Key |
OEGJBVZIWXLSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(O[Ge](O1)(OC)OC)C |
Origin of Product |
United States |
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